3-Benzyl-5-(1-(3-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
3-benzyl-5-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O.C2H2O4/c20-17-8-4-7-15(9-17)11-23-12-16(13-23)19-21-18(22-24-19)10-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMSHMCMLVSFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Cores
3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (Compound 9d)
- Structure : Shares the 1,2,4-oxadiazole core but substitutes position 5 with a benzo[b]thiophene-piperidine system instead of azetidine.
- Activity: Designed as a high-affinity inhibitor of Plasmodium falciparum and P.
- Key Difference : The benzo[b]thiophene-piperidine moiety introduces bulkier aromaticity and a different nitrogen-containing ring, likely altering target specificity compared to the azetidine-chlorobenzyl group.
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole
- Structure : Features a benzotriazole substituent at position 5 and a phenyl group at position 3.
- Activity : Demonstrates analgesic and antipicornaviral effects due to the benzotriazole group’s hydrogen-bonding capacity .
- Key Difference : The absence of a nitrogen-containing ring (e.g., azetidine) reduces conformational flexibility but enhances planar stacking interactions.
BzODZ-Epyr (3-Benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole)
- Structure : Substitutes position 5 with a pyrrolidine-linked indole group.
- Activity: Acts as a synthetic cannabinoid receptor agonist, highlighting the role of indole-pyrrolidine in psychoactive effects .
- Key Difference: The indole-pyrrolidine system targets cannabinoid receptors, whereas the azetidine-chlorobenzyl group may favor different receptor interactions.
Pharmacological and Physicochemical Properties
Solubility and Stability
- Main Compound: The oxalate salt improves aqueous solubility compared to free bases. Similar oxadiazole salts (e.g., hydrochlorides) are noted for enhanced bioavailability .
- Analogues : Compounds like 9d (free base) and benzotriazole derivatives may require formulation adjustments for solubility.
Stability and Reactivity
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 3-benzyl-5-(1-(3-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, and what methodological considerations are critical at each stage?
- Answer : The synthesis involves four primary steps:
Azetidinyl ring formation : Cyclization of precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the strained azetidine ring .
Substituent introduction : Nucleophilic substitution to attach benzyl and 3-chlorobenzyl groups, requiring anhydrous solvents and controlled temperatures (e.g., 60°C for 8 hours) .
Oxadiazole ring cyclization : Using carboxylic acid derivatives and hydrazides with dehydrating agents (e.g., POCl₃) under reflux .
Oxalate salt formation : Reaction with oxalic acid in polar solvents (e.g., ethanol) to improve solubility .
- Key considerations : Purity monitoring via TLC, solvent selection to minimize side reactions, and stoichiometric control to avoid byproducts.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and azetidine/oxadiazole ring integrity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .
- Elemental Analysis : Confirmation of C, H, N, and Cl content .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Answer :
- Anticancer : Cytotoxicity assays (MTT) on cancer cell lines (e.g., glioblastoma LN229), with IC₅₀ determination .
- Antimicrobial : Broth microdilution assays against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Anti-inflammatory : ELISA-based inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
Advanced Research Questions
Q. How can researchers optimize the yield of the azetidinyl ring formation step, and what variables most significantly impact reaction efficiency?
- Answer :
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts to reduce activation energy .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis .
- Temperature control : Lower temperatures (0–25°C) minimize ring-opening side reactions .
- Yield improvement : Reported yields range from 55% to 78%; optimizing stoichiometry and reaction time can push toward 85% .
Q. What mechanistic insights explain contradictory bioactivity data across studies (e.g., variable IC₅₀ values in anticancer assays)?
- Answer : Discrepancies may arise from:
- Cell line variability : Genetic differences in drug metabolism (e.g., LN229 vs. MCF-7) .
- Assay conditions : Serum concentration, incubation time, and solvent choice (DMSO vs. PBS) alter compound stability .
- Epigenetic factors : Hypoxia or pH gradients in 3D tumor spheroids vs. monolayer cultures .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., apoptosis markers like caspase-3) .
Q. How does the 3-chlorobenzyl substituent influence binding affinity compared to analogs (e.g., 4-fluorobenzyl derivatives)?
- Answer :
- Electron-withdrawing effects : The Cl atom enhances electrophilicity, improving interactions with target enzymes (e.g., enoyl-ACP reductase in bacteria) .
- Steric hindrance : Bulkier 3-chlorobenzyl vs. 4-fluorobenzyl may reduce binding to shallow pockets but improve selectivity .
- Comparative data : 3-Chloro analogs show 15–20% higher antimicrobial activity but lower solubility than fluoro derivatives .
Q. What strategies can resolve solubility challenges during in vivo studies, given the compound’s oxalate salt form?
- Answer :
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug design : Esterification of the oxadiazole ring to improve lipophilicity and bioavailability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
Methodological Resources
Q. How can researchers validate the stability of the oxadiazole ring under physiological conditions?
- Answer :
- Hydrolysis studies : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, monitoring degradation via HPLC .
- Radiolabeling : Track metabolic fate using ¹⁴C-labeled compounds in animal models .
Q. What computational tools are suitable for predicting structure-activity relationships (SAR) of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
